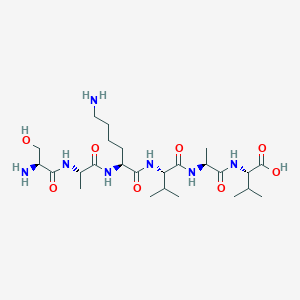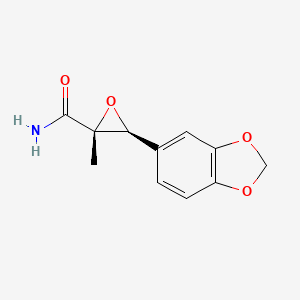
L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an alanyl group, a benzopyran moiety, and a prolinamide segment, which collectively contribute to its distinct chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide typically involves a multi-step process that includes the formation of peptide bonds and the incorporation of the benzopyran group. The general synthetic route can be summarized as follows:
-
Formation of the Alanyl-Prolinamide Segment: : This step involves the coupling of L-alanine with L-proline to form the alanyl-prolinamide segment. This reaction is usually carried out using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
-
Incorporation of the Benzopyran Group: : The benzopyran moiety is introduced through a nucleophilic substitution reaction. The alanyl-prolinamide segment is reacted with a benzopyran derivative, such as 4-methyl-2-oxo-2H-1-benzopyran-7-yl chloride, under basic conditions (e.g., using triethylamine as a base) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. Purification steps such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
-
Substitution: : Nucleophilic substitution reactions can occur at the benzopyran moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Triethylamine (TEA), various nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines
科学的研究の応用
L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound can be used to study protein interactions and enzyme activity. Its peptide-like structure makes it a valuable tool for investigating biochemical processes.
-
Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
-
Industry: : In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzopyran moiety, in particular, plays a crucial role in its binding affinity and specificity.
類似化合物との比較
L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide can be compared with other similar compounds, such as:
-
L-Lysinamide, N-acetyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl): : This compound shares a similar benzopyran moiety but differs in the peptide segment, which affects its chemical behavior and applications .
-
L-a-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl):
-
L-Alaninamide, L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]: : This compound features a different substituent on the benzopyran moiety, resulting in distinct chemical properties and applications .
特性
CAS番号 |
658058-21-0 |
|---|---|
分子式 |
C18H21N3O4 |
分子量 |
343.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-10-8-16(22)25-15-9-12(5-6-13(10)15)20-17(23)14-4-3-7-21(14)18(24)11(2)19/h5-6,8-9,11,14H,3-4,7,19H2,1-2H3,(H,20,23)/t11-,14-/m0/s1 |
InChIキー |
KWBQMDXXCSNTMD-FZMZJTMJSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)

![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)

![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)

![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)


![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)

